(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222712
InChI: InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3/t14-/m0/s1
SMILES:
Molecular Formula: C15H23NO5S
Molecular Weight: 329.4 g/mol

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate

CAS No.:

Cat. No.: VC16222712

Molecular Formula: C15H23NO5S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate -

Specification

Molecular Formula C15H23NO5S
Molecular Weight 329.4 g/mol
IUPAC Name ethyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3/t14-/m0/s1
Standard InChI Key GXRNHZPPGMECTH-AWEZNQCLSA-N
Isomeric SMILES CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC
Canonical SMILES CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₅H₂₃NO₅S, with a molar mass of 329.4 g/mol. Its IUPAC name, ethyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate, reflects three key structural components:

  • A 4-hydroxyphenyl group contributing aromaticity and hydrogen-bonding capacity.

  • A butylsulfonamido moiety providing sulfonamide-based reactivity.

  • An ethyl ester group enhancing solubility in organic solvents .

The stereocenter at the second carbon (C2) adopts an S-configuration, critical for its biological interactions. This configuration ensures optimal binding to enzymatic targets, as demonstrated in studies of analogous sulfonamide inhibitors .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₃NO₅S
Molecular Weight329.4 g/mol
IUPAC NameEthyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate
CAS Registry Number1352839-95-2
Isomeric SMILESCCCCS(=O)NC@@HC(=O)OCC

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Sulfonylation of L-Tyrosine Ethyl Ester: Butylsulfonyl chloride reacts with L-tyrosine ethyl ester under basic conditions (e.g., pyridine) to form the sulfonamide intermediate .

  • Chiral Resolution: The racemic mixture undergoes enzymatic resolution using lipases to isolate the (S)-enantiomer .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity, as specified by industrial suppliers .

Table 2: Synthesis Parameters

ParameterConditionSource
Starting MaterialL-Tyrosine ethyl ester
Sulfonylation AgentButylsulfonyl chloride
Resolution MethodCandida antarctica lipase B
Purity Post-Purification98% (HPLC)

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 121–124°C and decomposes above 250°C without boiling . It displays limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (50 mg/mL) and methanol (20 mg/mL) .

Table 3: Physicochemical Data

PropertyValueSource
Melting Point121–124°C
Aqueous Solubility<1 mg/mL (25°C)
LogP (Partition Coefficient)2.8 ± 0.2 (Predicted)
pKa3.39 (Carboxylic acid)

Applications in Pharmaceutical Chemistry

Intermediate for Anticoagulants

The compound is a precursor to tirofiban hydrochloride, a non-peptide glycoprotein IIb/IIIa inhibitor used in acute coronary syndromes . Its butylsulfonamido group mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, enabling competitive inhibition of platelet aggregation .

Protease Inhibitor Development

Modifications at the 4-hydroxyphenyl group yield analogs with nanomolar affinity for thrombin and factor Xa, critical targets in anticoagulant therapy . For instance, replacing the ethyl ester with a benzyl group increases metabolic stability by 40% in murine models .

SupplierPurityPrice Range (per gram)
Parchem98%$900–$1,200
Crysdot LLC97.5%$850–$1,150
Capot Chemical98%$950–$1,300

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalysis methods to improve yield of the (S)-enantiomer .

  • Prodrug Modifications: Investigating esterase-sensitive prodrugs to enhance oral bioavailability .

  • Computational Modeling: Using molecular dynamics to predict binding affinities for novel protease targets .

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